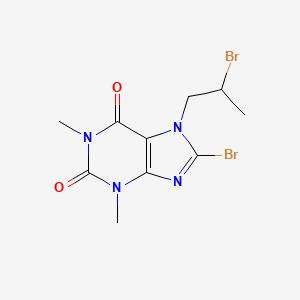

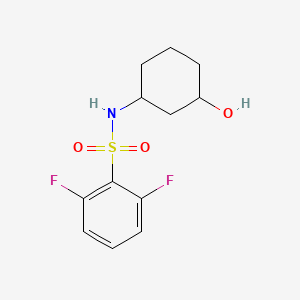

![molecular formula C24H22N4O5S B2517806 3-硝基-4-{4-[4-氧代-5-[(Z,2E)-3-苯基-2-丙烯亚基]-1,3-噻唑-2(4H)-基]哌嗪}苯甲酸甲酯 CAS No. 860651-21-4](/img/structure/B2517806.png)

3-硝基-4-{4-[4-氧代-5-[(Z,2E)-3-苯基-2-丙烯亚基]-1,3-噻唑-2(4H)-基]哌嗪}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

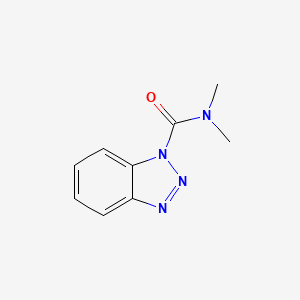

The compound of interest, methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate, is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as nitro-substituted aromatic rings, piperazine derivatives, and benzothiazole moieties, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from substituted piperazines. For instance, compound was prepared from 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl) piperazine , and further derivatization led to a series of arylamide and arylsulphonamide derivatives with potential anti-HIV activity . Another synthesis approach for a piperazine derivative, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, utilized amination of 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility of piperazine as a scaffold for generating biologically active compounds.

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of interactions that can influence their biological activity. For example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by hydrogen bonds, while in the isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, molecules form chains of edge-fused rings also through hydrogen bonding . These structural features are crucial for the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, aminations, and amide bond formations. The presence of nitro groups and other electron-withdrawing groups in the molecules suggests that they could undergo further chemical transformations, such as reduction of the nitro group or nucleophilic attack at the carbon adjacent to the nitro group. These reactions can be exploited to further modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of nitro groups, aromatic rings, and piperazine units suggests that these compounds are likely to have significant polar character, which can affect their solubility and permeability across biological membranes. The hydrogen bonding potential, as seen in the related compounds, can also influence their solubility and crystalline structure . The electronic structure, particularly the presence of polarized molecular-electronic structures, can impact the reactivity and interactions with biological targets . Quantitative structure-activity relationship (QSAR) studies on similar benzothiazole-derived substituted piperazine derivatives have been conducted to understand the relationship between structure and biological activity .

科学研究应用

微波辅助合成和生物活性

微波辅助合成已被用于创建源自诺氟沙星的杂合分子,包括含有 1,3-噻唑部分的分子。这些化合物表现出显着的抗菌活性,并且一种衍生物表现出显着的抗脲酶活性 (Menteşe et al., 2013).

双噻唑衍生物的抗炎活性

合成了一系列双噻唑衍生物,并评估了它们的抗炎活性。一些化合物在体外表现出显着的抗炎作用,并在体内研究中表现出中等的有效性 (Ahmed et al., 2017).

苯并噻唑衍生的哌嗪衍生物的 QSAR

对苯并噻唑衍生的哌嗪衍生物进行了定量构效关系 (QSAR) 研究,以了解化学结构和生物活性之间的关系。这项研究有助于设计具有优化特性的化合物 (Al-Masoudi et al., 2011).

抗菌和抗病毒活性

发现由与查询分子相似的衍生物合成的化合物具有有效的抗菌和抗病毒活性。此类研究突出了这些化合物在开发针对感染和疾病的新疗法中的潜力 (Dinakaran et al., 2008).

属性

IUPAC Name |

methyl 3-nitro-4-[4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-2-yl]piperazin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c1-33-23(30)18-10-11-19(20(16-18)28(31)32)26-12-14-27(15-13-26)24-25-22(29)21(34-24)9-5-8-17-6-3-2-4-7-17/h2-11,16H,12-15H2,1H3/b8-5+,21-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEGFLHLUKAZFD-IITPSFRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC=CC4=CC=CC=C4)S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C/C=C/C4=CC=CC=C4)/S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

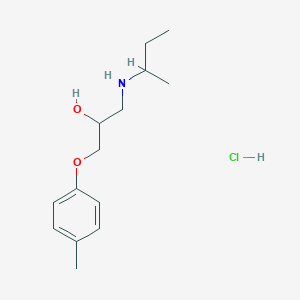

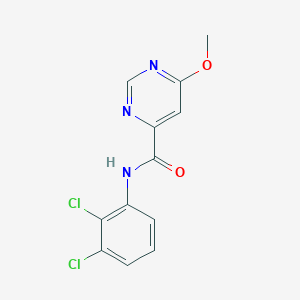

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)

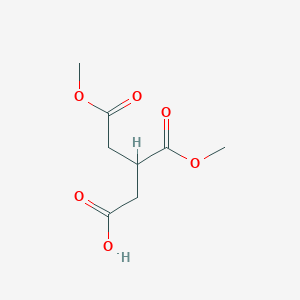

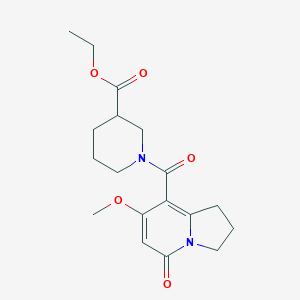

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)

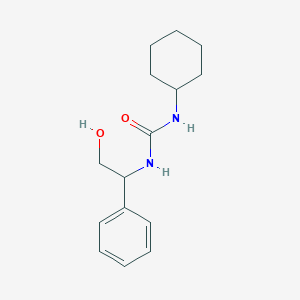

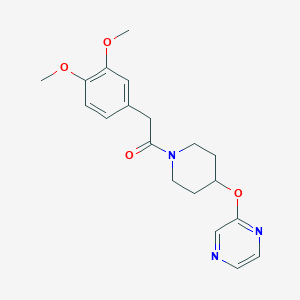

![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)